Fluoroethyl vs. Hydroxyethyl Piperazine Substitution: Lipophilicity and BBB Permeability Differentiation
The 2-fluoroethyl substituent on the piperazine ring of the target compound confers significantly higher lipophilicity compared to the 2-hydroxyethyl substituent found in the closest cataloged analog, N-(adamantan-1-yl)methyl-4-(2-hydroxyethyl)piperazine-1-carboxamide (CAS 612802-24-1). The hydroxyethyl analog has a computed XLogP3 of 1.6 as recorded in PubChem (CID 2770976) [1]. Fluorine-for-hydroxyl substitution in aliphatic chains typically increases logP by approximately 1.0–1.5 units due to the greater hydrophobic surface area and reduced hydrogen-bonding capacity of the C–F bond relative to C–OH [2]. Estimated logP for the target fluoroethyl compound is approximately 2.5–3.5, placing it within the optimal CNS drug space (logP 2–4) while the hydroxyethyl analog falls below this range, potentially limiting passive BBB permeation. This physicochemical differentiation is critical: the higher lipophilicity of the fluoroethyl compound predicts superior brain partitioning, a property exploited in numerous CNS-active adamantane derivatives [3].
| Evidence Dimension | Lipophilicity (logP) as predictor of blood-brain barrier passive permeability |
|---|---|
| Target Compound Data | Estimated logP ~2.5–3.5 (fluoroethyl substitution on piperazine N-4) |
| Comparator Or Baseline | N-(adamantan-1-yl)methyl-4-(2-hydroxyethyl)piperazine-1-carboxamide (CAS 612802-24-1); XLogP3 = 1.6 (PubChem CID 2770976, computed property) |
| Quantified Difference | ΔlogP ≈ +0.9 to +1.9 units (target vs. hydroxyethyl analog) |
| Conditions | Computed logP values; in silico estimation based on fragment-based additive methods and validated fluorine substitution effects on logP |
Why This Matters
The estimated logP advantage of 0.9–1.9 units places the target compound in the CNS-favorable lipophilicity window, making it a more suitable candidate for CNS target screening programs than the hydroxyethyl analog, which may exhibit insufficient brain exposure.
- [1] PubChem CID 2770976. N-(1-adamantylmethyl)-4-(2-hydroxyethyl)piperazine-1-carboxamide. Computed Properties: XLogP3-AA = 1.6. National Center for Biotechnology Information. View Source
- [2] Böhm HJ, Banner D, Bendels S, et al. Fluorine in medicinal chemistry. ChemBioChem. 2004 May 3;5(5):637-43. [Review: fluorine substitution effects on logP] View Source
- [3] Wanka L, Iqbal K, Schreiner PR. The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical Reviews. 2013;113(5):3516-604. View Source
